molecular formula C10H9NO2 B1423257 7-methyl-1H-indole-4-carboxylic acid CAS No. 1082041-38-0

7-methyl-1H-indole-4-carboxylic acid

Cat. No.: B1423257
CAS No.: 1082041-38-0
M. Wt: 175.18 g/mol
InChI Key: VPQLQESMDBGOLR-UHFFFAOYSA-N
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Description

7-methyl-1H-indole-4-carboxylic acid is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound features a methyl group at the 7th position and a carboxylic acid group at the 4th position on the indole ring

Biochemical Analysis

Biochemical Properties

7-methyl-1H-indole-4-carboxylic acid plays a role in several biochemical reactions due to its indole core structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can influence their biological activities . The interactions of this compound with these biomolecules can lead to enzyme inhibition or activation, affecting various metabolic pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the immune response and maintain intestinal homeostasis by interacting with nuclear receptors and regulating intestinal hormones . These interactions can lead to changes in gene expression and metabolic processes within the cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The indole core structure allows it to interact with various receptors and enzymes, leading to its diverse biological activities . These interactions can result in the modulation of signaling pathways and metabolic processes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activities over extended periods, but their stability can be affected by environmental factors . Long-term exposure to this compound may lead to sustained changes in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are known to participate in the metabolism of tryptophan, an essential amino acid . The interactions of this compound with these metabolic pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the bioavailability and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The localization of this compound within the cell can determine its interactions with various biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1H-indole-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available indole derivatives.

    Functional Group Introduction: The methyl group is introduced at the 7th position using a Friedel-Crafts alkylation reaction with methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group is introduced at the 4th position through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and other reduced forms.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

7-methyl-1H-indole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3rd position.

    7-methyl-1H-indole-3-carboxylic acid: Similar structure with both methyl and carboxylic acid groups at different positions.

    Indole-4-carboxylic acid: Lacks the methyl group at the 7th position.

Uniqueness

7-methyl-1H-indole-4-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to other indole derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

7-methyl-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-3-8(10(12)13)7-4-5-11-9(6)7/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQLQESMDBGOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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